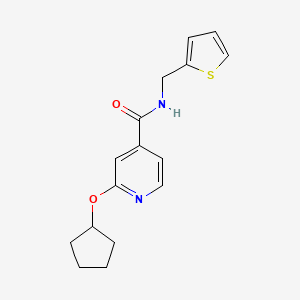

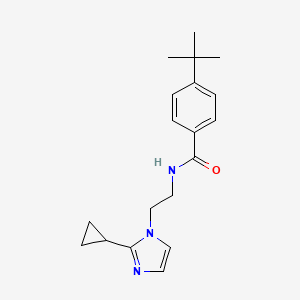

![molecular formula C14H19N3O3S2 B2744104 N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide CAS No. 642977-22-8](/img/structure/B2744104.png)

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide” is a compound that has been synthesized and studied for its inhibitory effects on certain enzymes . It is part of a library of structurally diverse amides synthesized by selective acylation of easily accessible 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions .

Synthesis Analysis

The synthesis of “N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide” involves the selective acylation of 4-thioureidobenzenesulfonamide with various aliphatic, benzylic, vinylic, and aromatic acyl chlorides under mild conditions . This process results in a library of structurally diverse amides .Molecular Structure Analysis

The molecular structure of “N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide” is complex and diverse, as it is part of a library of structurally diverse amides . The exact structure would depend on the specific acyl chlorides used in the synthesis .Chemical Reactions Analysis

The “N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide” compounds have been studied for their inhibitory effects on certain enzymes . They have been found to display better inhibition against certain human carbonic anhydrases compared with acetazolamide (AAZ) as the control drug .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide” would depend on the specific structure of the compound. As it is part of a library of structurally diverse amides, these properties could vary widely .Aplicaciones Científicas De Investigación

Comprehensive Analysis of N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide Applications

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide is a compound with a range of potential applications in scientific research, particularly due to its inhibitory effects on certain enzymes. Below is a detailed analysis of its unique applications across various fields.

Inhibition of Human Carbonic Anhydrases: This compound has been shown to inhibit human carbonic anhydrases (CAs), which are enzymes that play a crucial role in physiological processes such as pH regulation and CO2 transport. The inhibition of these enzymes can be beneficial in treating conditions like glaucoma, epilepsy, and mountain sickness .

Antimycobacterial Activity: Studies have indicated that this compound can inhibit mycobacterial β-CAs from Mycobacterium tuberculosis. This suggests potential applications in developing new antimycobacterial agents, particularly for drug-resistant strains of tuberculosis .

Metalloenzyme Modulation: The compound’s ability to inhibit carbonic anhydrases, which are metalloenzymes, points to its broader potential as a metalloenzyme modulator. This could be useful in studying and manipulating metalloenzymes involved in various diseases .

Enzyme Mimicry: Due to its structural diversity and functional groups, this compound could serve as a mimic for enzymes, helping to understand enzyme mechanisms and designing enzyme models for educational and research purposes .

Drug Design and Discovery: The compound’s inhibitory activity against carbonic anhydrases makes it a candidate for drug design and discovery efforts, particularly in the search for novel inhibitors with fewer side effects and improved efficacy .

Pharmacological Research: Given its inhibitory effects on both human and bacterial enzymes, this compound can be used in pharmacological research to study the interactions between inhibitors and enzymes, which is crucial for understanding drug action .

Biochemical Pathway Studies: The compound can be used to study biochemical pathways involving carbonic anhydrases, such as those related to respiration and the carbon cycle, providing insights into fundamental biological processes .

Synthetic Chemistry: The synthesis of this compound involves selective acylation under mild conditions, which can be explored further in synthetic chemistry to develop new methods and improve existing synthetic pathways .

Mecanismo De Acción

Propiedades

IUPAC Name |

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S2/c15-22(19,20)12-8-6-11(7-9-12)16-14(21)17-13(18)10-4-2-1-3-5-10/h6-10H,1-5H2,(H2,15,19,20)(H2,16,17,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULGDQCQOZORRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24790760 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-[(4-sulfamoylphenyl)carbamothioyl]cyclohexanecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

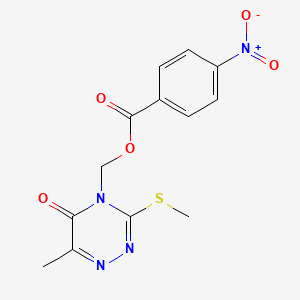

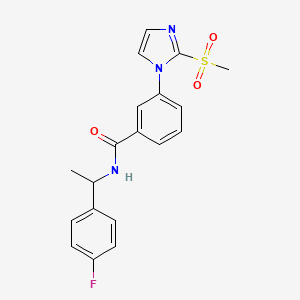

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5,7-dimethylchromen-2-one](/img/structure/B2744027.png)

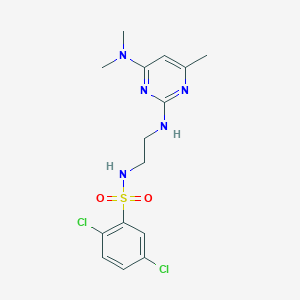

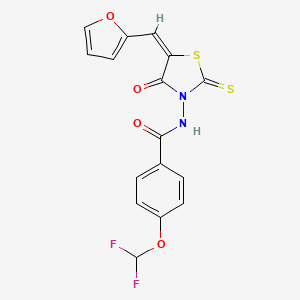

![(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-phenylimidazol-4-one](/img/structure/B2744030.png)

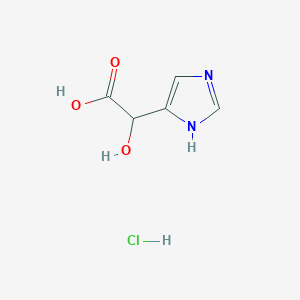

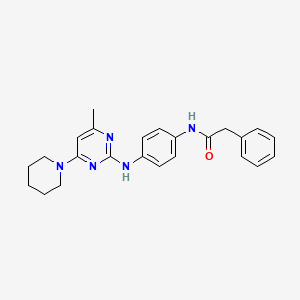

![4-(2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamido)benzamide](/img/structure/B2744034.png)

![ethyl 4-({[2-(azepan-1-ylmethyl)-5-methoxy-4-oxopyridin-1(4H)-yl]acetyl}amino)benzoate](/img/structure/B2744036.png)

![3-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)-N-prop-2-enylpropanamide](/img/structure/B2744038.png)

![1-[(3,4-Dimethoxyphenyl)methyl]-3-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]urea](/img/structure/B2744042.png)